molecular formula C9H15N3OS B8568283 [4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol

[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol

Cat. No. B8568283
M. Wt: 213.30 g/mol
InChI Key: OQUIWJMZWPZRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

[4-(ethylamino)-6-methyl-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C9H15N3OS/c1-4-10-8-7(5-13)6(2)11-9(12-8)14-3/h13H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

OQUIWJMZWPZRRR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1CO)C)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a lithium aluminum hydride solution (LAH, 1.0 M solution in THF, Aldrich, 450 mL) was added a solution of ethyl 4-(ethylamino)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (57 g) in THF (1000 mL). The reaction mixture was stirred overnight. After cooling to 0° C., the reaction mixture was cautiously quenched with a 1:9 mixture of H2O/THF until gas evolution has ceased, then diluted with H2O (500 mL) and stirred well for 2 h. The resulting slurry was extracted with ethylacetate several times. The aqueous layer was then filtered through Celite and washed with ethylacetate again. The combined organic layers were washed with brine, dried and concentrated under reduced pressure to give 41.0 g (85% yield) of [4-(ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol as a light yellow crystal, which was used without purification in the next step.
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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